FGFR2 V564F Gatekeeper Mutation Potency vs. Erdafitinib
FGFR-IN-10 demonstrates retained inhibitory activity against the FGFR2 V564F gatekeeper mutation (IC50: 43.6 nM), representing a 2.4-fold improvement in potency relative to its activity against wild-type FGFR2 (IC50: 104.1 nM) [1]. This contrasts directly with erdafitinib, a clinically approved pan-FGFR inhibitor, which fails to inhibit FGFR2 phosphorylation in cultured cells expressing the FGFR2 V564F mutant, indicating functional resistance [2]. The V564F mutation in the kinase gatekeeper region is a recognized mechanism of acquired resistance to reversible FGFR inhibitors in clinical settings, limiting the durability of response to first-generation pan-FGFR agents [3]. FGFR-IN-10 was specifically designed within a chemical series aimed at maintaining potency against gatekeeper mutant kinases, as disclosed in patent WO2022206939 [4].
| Evidence Dimension | Inhibitory activity against FGFR2 V564F gatekeeper mutant |
|---|---|
| Target Compound Data | IC50 = 43.6 nM |
| Comparator Or Baseline | Erdafitinib (Balversa): fails to inhibit FGFR2 phosphorylation in V564F-expressing cells; wild-type FGFR2 IC50 = 104.1 nM (FGFR-IN-10) |
| Quantified Difference | FGFR-IN-10: functional inhibition retained with 2.4-fold improved potency relative to WT; Erdafitinib: no functional inhibition observed in cellular assay |
| Conditions | In vitro biochemical kinase inhibition assay for FGFR-IN-10; cellular FGFR2 phosphorylation assay for erdafitinib |
Why This Matters
Researchers modeling acquired resistance to FGFR-targeted therapy or screening compounds for activity against resistant clones require a tool compound with verified mutant activity; FGFR-IN-10 meets this specification while clinically approved comparators do not.
- [1] PeptideDB. FGFR-IN-10 Product Database Entry. View Source
- [2] Genomenon. Profile Response Detail: FGFR2 V564F and Erdafitinib Resistance. Citing PMID 37270847. View Source
- [3] Chen, L. Next-generation isoform-selective fibroblast growth factor receptor inhibitors. Trends Pharmacol Sci. 2025;46(11):1091-1104. View Source
- [4] Zhu, W. et al. Heterocyclic compound serving as FGFR inhibitor and application thereof. WO2022206939A1. 2022. View Source
